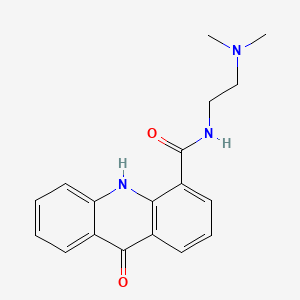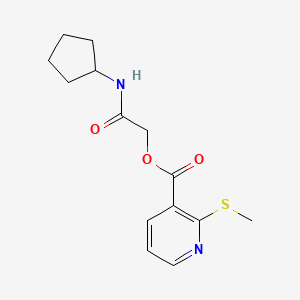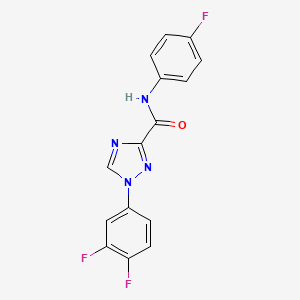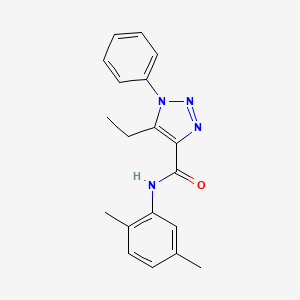
N-(2,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., an acid chloride or ester) under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure scalability and reproducibility.
化学反应分析
Types of Reactions
N-(2,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-(2,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial agent, targeting multidrug-resistant pathogens.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving triazole derivatives.
Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
N-(2,5-dimethylphenyl)thioureido Acid Derivatives: These compounds have similar structural features and have been studied for their antimicrobial properties.
Aminothiazole Derivatives: These compounds also share structural similarities and have been explored for their potential as antimicrobial agents.
Uniqueness
N-(2,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its triazole ring and carboxamide group contribute to its versatility in various applications.
属性
分子式 |
C19H20N4O |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
N-(2,5-dimethylphenyl)-5-ethyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O/c1-4-17-18(21-22-23(17)15-8-6-5-7-9-15)19(24)20-16-12-13(2)10-11-14(16)3/h5-12H,4H2,1-3H3,(H,20,24) |
InChI 键 |
NUGGIDZNPRELRS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B13362408.png)
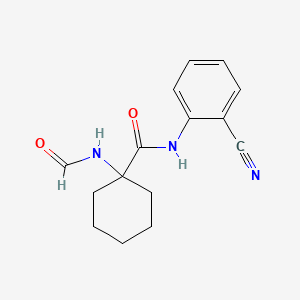
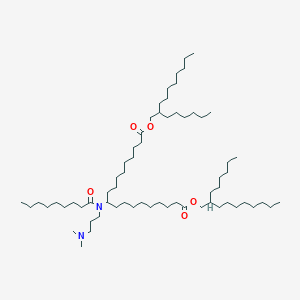
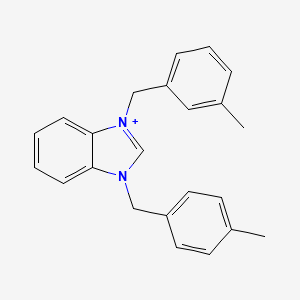
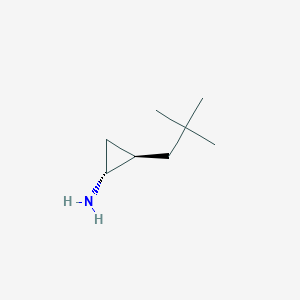
![1-(6-bromo-2H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B13362441.png)
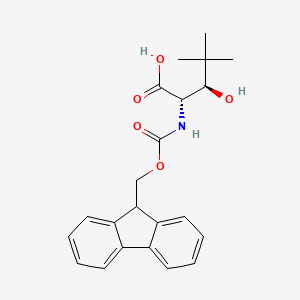
![5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362449.png)
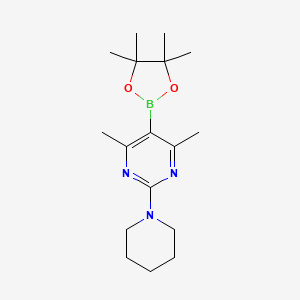
![4-Oxatricyclo[4.3.1.13,8]undecan-2-one](/img/structure/B13362454.png)
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(1-methylbutyl)benzamide](/img/structure/B13362465.png)
